1-Octyn-3-one

Asymmetric Synthesis Chiral Alcohols Organic Chemistry

1-Octyn-3-one (CAS 27593-19-7) is a terminal acetylenic ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. Its structure, characterized by an alkyne functional group conjugated to a ketone, distinguishes it from its saturated analog 1-octan-3-one and its alkenyl analog 1-octen-3-one.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 27593-19-7
Cat. No. B3050644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octyn-3-one
CAS27593-19-7
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C#C
InChIInChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h2H,3,5-7H2,1H3
InChIKeyOIWBNCGEFFHTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octyn-3-one (CAS 27593-19-7): Procurement Guide for Synthesis and Chiral Chemistry Applications


1-Octyn-3-one (CAS 27593-19-7) is a terminal acetylenic ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . Its structure, characterized by an alkyne functional group conjugated to a ketone, distinguishes it from its saturated analog 1-octan-3-one and its alkenyl analog 1-octen-3-one [1]. This unique structural feature imparts specific reactivity profiles, making it a versatile intermediate in organic synthesis, particularly for asymmetric reductions and as a precursor for halogenated vinyl ketones [2].

Why Generic Substitution of 1-Octyn-3-one (27593-19-7) Fails: A Case for Structural Specificity


Substituting 1-octyn-3-one with a generic or more common analog like 1-octen-3-one (CAS 4312-99-6) or 1-octan-3-one (CAS 106-68-3) is not scientifically valid due to fundamentally different chemical reactivity and applications [1]. 1-Octen-3-one is primarily used as a potent flavor and fragrance agent due to its extremely low odor threshold (0.03–1.12 µg/m³), whereas 1-octyn-3-one serves as a synthetic intermediate [2]. The alkyne group in 1-octyn-3-one enables distinct chemical transformations, such as stereoselective reductions to chiral alcohols and synthesis of β-halovinyl ketones, which are not possible with its saturated or alkenyl counterparts [3]. Therefore, procurement must be based on the specific synthetic utility of the acetylenic ketone structure.

Quantitative Differentiation of 1-Octyn-3-one (27593-19-7) Against Analogs: An Evidence-Based Selection Guide


Stereoselective Reduction to (R)-1-Octyn-3-ol: A Defined Chiral Intermediate

1-Octyn-3-one is the essential substrate for the asymmetric reduction to (R)-1-octyn-3-ol, a valuable chiral building block. This reaction, using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), yields the chiral alcohol with an enantiomeric excess (ee) of 86% [1]. In contrast, the analogous reduction of the saturated 1-octan-3-one with similar reagents does not produce a chiral center at the 3-position with comparable selectivity, and 1-octen-3-one would undergo reduction of both the double and triple bonds, yielding a complex mixture .

Asymmetric Synthesis Chiral Alcohols Organic Chemistry

Synthetic Utility: Regioselective Synthesis of β-Halovinyl Ketones

1-Octyn-3-one serves as a specific substrate for the synthesis of β-halovinyl ketones. Under defined conditions, the reaction yields primarily the E-isomer of the β-iodovinyl or β-bromovinyl ketone in trifluoroacetic acid, while acetic acid favors the Z-isomer [1]. This reactivity is intrinsic to the acetylenic ketone structure and is not shared by 1-octen-3-one or 1-octan-3-one, which lack the reactive terminal alkyne [2]. The yield for the transformation to the corresponding (Z)-1-bromooct-1-en-3-one derivative is reported at approximately 88% [1].

Synthetic Methodology β-Halovinyl Ketones Alkyne Chemistry

Precursor for Chiral Building Blocks: Access to Optically Active 1,2,3-Triazoles

The reduction product of 1-octyn-3-one, (R)-1-octyn-3-ol, is a key substrate in 'click chemistry' reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize enantioenriched 1,2,3-triazole-derived diols . This pathway is inaccessible starting from 1-octen-3-one or 1-octan-3-one, as their reduction products do not possess a terminal alkyne group required for the CuAAC reaction. The overall process from 1-octyn-3-one enables a one-pot, two-step convergent synthesis of chiral heterocycles .

Click Chemistry Triazole Synthesis Chiral Pool

Best Research and Industrial Applications for 1-Octyn-3-one (CAS 27593-19-7)


Asymmetric Synthesis of Chiral Alcohol Intermediates

The primary and most valuable application of 1-octyn-3-one is as a substrate for the enantioselective synthesis of (R)-1-octyn-3-ol, a chiral building block [1]. Using the well-defined procedure with B-3-pinanyl-9-borabicyclo[3.3.1]nonane, researchers can reliably obtain the chiral alcohol with 86% ee [1]. This intermediate is crucial for constructing molecules with stereocenters in natural product synthesis and drug discovery. Procurement should prioritize suppliers offering the ketone in high purity (>95%) suitable for this sensitive asymmetric reduction.

Preparation of β-Halovinyl Ketone Derivatives

Researchers engaged in methodology development or complex molecule synthesis can utilize 1-octyn-3-one for the regio- and stereoselective preparation of β-iodo- and β-bromovinyl ketones [2]. The reaction with NaI or LiBr in either trifluoroacetic acid or acetic acid provides access to distinct E- or Z-isomers, respectively, which are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Stille) [2]. The reported high yield (~88%) for the Z-bromo derivative demonstrates the efficiency of this transformation [2].

Precursor for Chiral Triazole Synthesis via Click Chemistry

For medicinal chemists and chemical biologists, 1-octyn-3-one serves as a gateway to chiral 1,2,3-triazole-containing compounds . The sequence involves the asymmetric reduction of 1-octyn-3-one followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole ring . This strategy enables the creation of enantioenriched diols and other complex chiral architectures, which are highly valued in the development of bioactive molecules and materials science .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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